2-Methoxy-6-(propan-2-yloxy)aniline

Description

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

2-methoxy-6-propan-2-yloxyaniline |

InChI |

InChI=1S/C10H15NO2/c1-7(2)13-9-6-4-5-8(12-3)10(9)11/h4-7H,11H2,1-3H3 |

InChI Key |

ZOEHNLKZDKEBPL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1N)OC |

Origin of Product |

United States |

Foundational & Exploratory

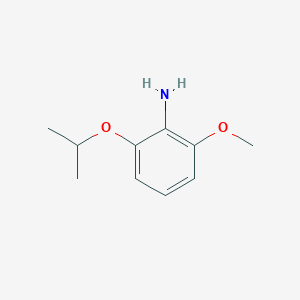

2-Methoxy-6-(propan-2-yloxy)aniline chemical structure

An In-Depth Technical Guide to 2-Methoxy-6-(propan-2-yloxy)aniline: Structure, Synthesis, and Analysis

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aniline of significant interest to researchers in medicinal chemistry and materials science. While not as extensively documented as some common reagents, its unique substitution pattern—featuring both a methoxy and a bulkier isopropoxy group ortho to the amine—presents distinct synthetic challenges and imparts specific physicochemical properties that are valuable for the development of novel molecular entities. This document details the molecule's structural properties, outlines a plausible and detailed synthetic route with mechanistic considerations, provides a thorough analysis of its predicted spectroscopic signature for unambiguous identification, discusses its potential applications, and covers essential safety and handling protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize, characterize, and utilize this versatile chemical building block.

Molecular Overview and Physicochemical Properties

Introduction to Substituted Anilines in Research

Aniline and its derivatives are foundational scaffolds in modern chemistry. They are present in a vast array of pharmaceuticals, agrochemicals, dyes, and polymers.[1] The amino group provides a key site for further functionalization, while the aromatic ring can be tailored with various substituents to modulate electronic properties, solubility, metabolic stability, and biological target affinity.[2] Specifically, alkoxy-substituted anilines are prevalent in drug discovery, with the methoxy group being a common feature in many approved drugs, where it can influence conformation, receptor binding, and metabolic pathways.[3][4] The strategic placement of two different alkoxy groups, as in this compound, allows for fine-tuning of these properties, making it a valuable, albeit specialized, synthetic intermediate.

Chemical Structure and Nomenclature

The core structure consists of a benzene ring substituted with an amino group (-NH₂), a methoxy group (-OCH₃), and an isopropoxy group (-OCH(CH₃)₂). The ortho-positioning of the two sterically distinct alkoxy groups relative to the amine is a key structural feature.

-

IUPAC Name: this compound

-

Synonyms: 2-Isopropoxy-6-methoxyaniline

-

Molecular Formula: C₁₀H₁₅NO₂

-

Molecular Weight: 181.23 g/mol

-

CAS Number: While a specific CAS number is not broadly indexed, related structures like 2-Methyl-6-(propan-2-yloxy)aniline hydrochloride (CAS: 187471-36-9) are known.[5][6]

Physicochemical Properties

| Property | Predicted/Estimated Value | Source/Basis |

| Appearance | Colorless to light yellow liquid | Analogy to similar substituted anilines. |

| Boiling Point | ~184 °C | Based on 2-Methoxy-6-isopropylaniline.[7] |

| Melting Point | ~ -6 °C | Based on 2-Methoxy-6-isopropylaniline.[7] |

| Density | ~1.022 g/cm³ at 25 °C | Based on 2-Methoxy-6-isopropylaniline.[7] |

| Solubility | Soluble in organic solvents (Ethanol, Ethyl Acetate, Dichloromethane). Slightly soluble in water. | General solubility of functionalized anilines. |

| logP (Octanol/Water) | ~0.91 | Partition coefficient for similar structures suggests moderate lipophilicity.[7] |

Synthesis and Mechanistic Insights

The synthesis of asymmetrically substituted anilines requires a carefully planned strategy to ensure correct regiochemistry. A plausible and robust pathway involves a three-step sequence starting from a commercially available precursor, 2-methoxyphenol (guaiacol). This route leverages well-established, high-yielding reactions common in organic synthesis.

Proposed Synthetic Pathway

The chosen strategy involves:

-

Electrophilic Nitration: Introduction of a nitro group onto the guaiacol ring. The directing effects of the hydroxyl and methoxy groups favor substitution at positions ortho and para to them.

-

Williamson Ether Synthesis: Alkylation of the remaining phenolic hydroxyl group with an isopropyl halide. This step is performed after nitration to avoid undesired side reactions.

-

Nitro Group Reduction: Conversion of the nitro group to the target primary amine via catalytic hydrogenation.

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Methoxy-6-nitrophenol

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10.0 g of 2-methoxyphenol in 50 mL of glacial acetic acid to 0-5 °C in an ice bath.

-

Nitration: Prepare a nitrating mixture by slowly adding 6.0 mL of concentrated nitric acid to 6.0 mL of concentrated sulfuric acid, keeping the mixture cool. Add this mixture dropwise to the stirred guaiacol solution over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Pour the reaction mixture into 200 mL of ice-cold water. A yellow precipitate will form. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude product can be purified by recrystallization from an ethanol/water mixture.

Step 2: Synthesis of 1-Isopropoxy-2-methoxy-3-nitrobenzene

-

Setup: In a 250 mL round-bottom flask, dissolve 8.5 g of the 2-methoxy-6-nitrophenol from Step 1 in 100 mL of acetone. Add 10.4 g of anhydrous potassium carbonate and 7.5 mL of 2-bromopropane.

-

Reaction: Heat the mixture to reflux and stir for 12-18 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting phenol. This is a classic Williamson ether synthesis.[8]

-

Workup: After cooling, filter off the potassium salts and wash them with acetone. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure nitro-aromatic ether.

Step 3: Synthesis of this compound

-

Setup: Dissolve 7.0 g of 1-isopropoxy-2-methoxy-3-nitrobenzene from Step 2 in 100 mL of ethanol in a hydrogenation vessel. Add 0.7 g of 10% Palladium on Carbon (Pd/C) catalyst.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature. The reaction is typically complete within 4-6 hours. Monitor the uptake of hydrogen to determine completion.

-

Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol. Concentrate the filtrate under reduced pressure to yield the final product, this compound, which can be purified further by vacuum distillation if necessary.

Discussion of Synthetic Strategy

The causality behind this experimental design is rooted in the principles of electrophilic aromatic substitution and functional group compatibility. Nitrating guaiacol first is critical because the free hydroxyl group is a powerful activating director. The subsequent ether synthesis is a robust and predictable reaction. Finally, catalytic hydrogenation is chosen for the nitro reduction as it is a clean, high-yielding method with simple product isolation compared to alternatives like metal-acid reductions (e.g., Sn/HCl).[9]

Structural Elucidation and Spectroscopic Analysis

Confirming the structure of the final compound requires a combination of spectroscopic techniques.[10] Each method provides a unique piece of the structural puzzle.[11][12]

Workflow for Spectroscopic Identification

Caption: Logical workflow for the structural confirmation of the synthesized compound.

Predicted Spectroscopic Data

The following table summarizes the expected peaks and signals for this compound.

| Technique | Region/Shift | Predicted Assignment and Rationale |

| FT-IR | 3350-3450 cm⁻¹ | Two sharp bands corresponding to the N-H symmetric and asymmetric stretching of the primary amine. |

| 2850-3000 cm⁻¹ | C-H stretching from aliphatic (methoxy, isopropoxy) and aromatic groups. | |

| 1580-1620 cm⁻¹ | C=C stretching vibrations of the aromatic ring. | |

| 1200-1250 cm⁻¹ | Strong C-O stretching from the aryl-alkyl ethers. | |

| ¹H NMR | δ 6.6-6.9 ppm | (3H, m) Aromatic protons. A triplet and two doublets are expected, characteristic of a 1,2,3-trisubstituted benzene ring. |

| δ 4.5-4.8 ppm | (1H, septet) The methine (-CH) proton of the isopropoxy group, split by the six adjacent methyl protons. | |

| δ 3.8 ppm | (3H, s) A sharp singlet for the methoxy (-OCH₃) protons. | |

| δ 3.5-4.5 ppm | (2H, br s) A broad singlet for the amine (-NH₂) protons. The chemical shift can vary with solvent and concentration. | |

| δ 1.3 ppm | (6H, d) A doublet for the two equivalent methyl (-CH₃) groups of the isopropoxy substituent. | |

| ¹³C NMR | δ 145-150 ppm | (2C) Aromatic carbons directly attached to oxygen (C2 and C6). |

| δ 130-135 ppm | (1C) Aromatic carbon attached to the amino group (C1). | |

| δ 110-125 ppm | (3C) Aromatic carbons C3, C4, and C5. | |

| δ 70-75 ppm | (1C) Isopropoxy methine carbon (-CH). | |

| δ 55-60 ppm | (1C) Methoxy carbon (-OCH₃). | |

| δ 20-25 ppm | (2C) The two equivalent methyl carbons of the isopropoxy group. | |

| Mass Spec (EI) | m/z 181 | Molecular ion (M⁺) peak, confirming the molecular weight. |

| m/z 166 | [M-15]⁺, corresponding to the loss of a methyl radical (•CH₃). | |

| m/z 139 | [M-42]⁺, corresponding to the loss of propene via McLafferty-type rearrangement from the isopropoxy group. | |

| m/z 43 | [C₃H₇]⁺, fragment corresponding to the isopropyl cation.[13] |

Applications in Drug Discovery and Materials Science

The Aniline Moiety as a Privileged Scaffold

The aniline core is a "privileged scaffold," meaning it is a molecular framework capable of binding to multiple biological targets. Its presence is essential in numerous classes of drugs, including kinase inhibitors, GPCR modulators, and anti-infective agents. The ability to easily derivatize the amino group makes it a cornerstone for building combinatorial libraries for high-throughput screening.[14]

Role of Alkoxy Groups in Modulating Pharmacokinetics

The introduction of methoxy and isopropoxy groups serves several critical functions in drug design:

-

Metabolic Blocking: The bulky ortho-substituents can sterically hinder the metabolic oxidation of the aniline nitrogen, a common pathway that can lead to the formation of reactive, toxic metabolites.[1][2]

-

Solubility and Lipophilicity: The alkoxy groups increase lipophilicity compared to a dihydroxyaniline, which can improve membrane permeability and oral bioavailability. The ether oxygen atoms can also act as hydrogen bond acceptors.

-

Conformational Control: The steric bulk of the isopropoxy group can lock the molecule into a specific conformation, which may be favorable for binding to a biological target.

This compound is therefore a valuable building block for synthesizing complex molecules where precise control over metabolic stability and conformation is required.

Safety, Handling, and Storage

As a substituted aniline, this compound should be handled with care, assuming it shares hazards common to this class of compounds.[15]

-

Hazard Identification: Assumed to be toxic if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation. Anilines as a class are suspected of causing genetic defects and carcinogenicity with prolonged exposure.[7]

-

Recommended Handling Procedures and PPE:

-

First Aid and Emergency Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[15]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[18]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[7]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[18]

-

-

Storage and Disposal:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]

-

Keep away from oxidizing agents.

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Conclusion

This compound represents a sophisticated building block for advanced chemical synthesis. Its preparation, while requiring a multi-step approach, relies on reliable and scalable chemical transformations. The unique arrangement of its functional groups provides medicinal chemists with a tool to mitigate common metabolic liabilities associated with the aniline scaffold while simultaneously influencing the molecule's physicochemical properties and conformational preferences. A thorough understanding of its spectroscopic characteristics is essential for its unambiguous identification and quality control. By following the synthetic and analytical protocols detailed in this guide, and by adhering to strict safety measures, researchers can effectively leverage this compound in the pursuit of novel pharmaceuticals and functional materials.

References

- Sigma-Aldrich. (2025, May 20). Safety Data Sheet for 2-Methoxy-6-isopropylaniline. [Link to a representative SDS, as the exact one is unavailable]

- Santa Cruz Biotechnology. (2016, June 28). Safety Data Sheet.

- Fisher Scientific. (2023, September 5). Safety Data Sheet.

- CymitQuimica. (2025, November 7). Safety Data Sheet.

-

CompTox Chemicals Dashboard, EPA. 2-Methoxy-6-(methylsulfonyl)aniline Properties. [Link]

-

Matrix Fine Chemicals. 2-METHYL-6-(PROPAN-2-YL)ANILINE | CAS 5266-85-3. [Link]

- Google Patents. EP 2892877 B1: 2-ETHYL-N-(1-METHOXYPROPAN -2-YL)-6-METHYL ANILINE.

- Google Patents. EP 0605363 A1: Process for the preparation of 2-alkyl-6-methyl-N-\1'-methoxy-2'-propyl.

- Google Patents. US4124640A: Process for producing alkoxyanilines.

- Google Patents. US20150225340A1: Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan -2-yl)-6-methyl aniline.

- Cole, T. F., et al.

-

PubChem. 2-methyl-6-(propan-2-yloxy)aniline hydrochloride. [Link]

-

Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: aniline. [Link]

-

Uddin, M. et al. (2020, October 15). A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. [Link]

-

ATSDR. Analytical Methods for Hydrazines. [Link]

-

University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

Rochman Lab. Analytical Methods. [Link]

-

PrepChem.com. Synthesis of 2-Methoxy-6-nitroaniline. [Link]

-

PubChem. 2-methoxy-4-(propan-2-yloxy)aniline. [Link]

-

PureSynth. 2-Methoxy-6-Methylaniline 98.0%(GC). [Link]

-

NIST WebBook. 2-Methoxy-6-methylaniline. [Link]

-

The Good Scents Company. 2-methoxy-6-methyl pyrazine, 2882-21-5. [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

-

ResearchGate. Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]

- Meiries, S. M. B., & Nolan, S. P. (2015). A new synthetic route to p-methoxy-2,6-disubstituted anilines and their conversion into N-heterocyclic carbene precursors. University of St Andrews Research Portal.

-

Mirante. Organic Chemistry Ir And Nmr Cheat Sheet. [Link]

-

NIST WebBook. Benzenamine, 2-methoxy-. [Link]

-

Protocols.io. (2022, July 15). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. [Link]

-

Hill, N. J., & Yoder, C. H. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education. [Link]

-

Rice University. (2016, September 14). Chemists Make Strides to Simplify Drug Design, Synthesis. [Link]

-

ResearchGate. (2025, October 31). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. [Link]

Sources

- 1. news.umich.edu [news.umich.edu]

- 2. researchgate.net [researchgate.net]

- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 5. PubChemLite - 2-methyl-6-(propan-2-yloxy)aniline hydrochloride (C10H15NO) [pubchemlite.lcsb.uni.lu]

- 6. 187471-36-9|2-Methyl-6-(propan-2-yloxy)aniline|BLD Pharm [bldpharm.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. US4124640A - Process for producing alkoxyanilines - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis [article.sapub.org]

- 12. lehigh.edu [lehigh.edu]

- 13. One moment, please... [chemistrysteps.com]

- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 15. chemos.de [chemos.de]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. fishersci.se [fishersci.se]

- 18. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to Sterically Hindered Alkoxy Aniline Research Compounds: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

The aniline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Its synthetic versatility and ability to engage in crucial hydrogen bond interactions have made it a privileged structure in drug design.[1] However, the aniline moiety is not without its challenges, most notably its susceptibility to metabolic oxidation by cytochrome P450 enzymes, which can lead to the formation of toxic metabolites and idiosyncratic adverse drug reactions.[2][3] This has driven the exploration of aniline derivatives with improved metabolic stability and refined pharmacological profiles.

This technical guide delves into the realm of sterically hindered alkoxy anilines, a class of research compounds designed to address the limitations of traditional anilines. By strategically introducing bulky substituents and alkoxy groups onto the aniline core, researchers can modulate the molecule's physicochemical and pharmacological properties. Steric hindrance, the slowing of chemical reactions due to steric bulk, plays a critical role in this context.[4] It can shield the amine functionality from metabolic attack, influence binding affinity and selectivity for biological targets, and control the overall conformation of the molecule.[4][5][6][7] The addition of alkoxy groups can further fine-tune properties such as solubility, lipophilicity, and hydrogen bonding capacity, all of which are critical for drug efficacy.

This guide provides an in-depth exploration of the synthesis, characterization, and application of sterically hindered alkoxy anilines in drug discovery. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising class of compounds in their own research endeavors.

Synthesis of Sterically Hindered Alkoxy Anilines

The synthesis of sterically hindered alkoxy anilines requires careful consideration of the steric and electronic properties of the starting materials and intermediates. A variety of synthetic strategies have been developed to access these challenging structures, ranging from multi-step sequences to more efficient one-pot procedures.

General Synthetic Strategies

Several key approaches are employed for the synthesis of these complex molecules:

-

Multi-step Synthesis from Substituted Phenols: A common and versatile route involves the use of readily available substituted phenols. This strategy allows for the precise installation of both the alkoxy and sterically hindering groups. A typical sequence involves the dearomatization of a phenol, followed by condensation with an amine source and subsequent rearomatization.[8]

-

Catalytic C-O and C-N Cross-Coupling Reactions: Modern catalytic methods, particularly palladium- and copper-catalyzed cross-coupling reactions, offer efficient pathways to construct the C-O (alkoxy) and C-N (amino) bonds.[9][10][11] These methods often exhibit broad functional group tolerance and can be applied to sterically demanding substrates.

-

Synthesis from Arylboronic Acids: The reaction of functionalized arylboronic acids with an electrophilic nitrogen source provides a direct route to anilines, including those with significant steric bulk.[10]

Experimental Protocol: Multi-step Synthesis of a Sterically Hindered 4-Alkoxy Aniline from a Substituted Phenol

This protocol outlines a general procedure for the synthesis of a sterically hindered 4-alkoxy aniline, inspired by tandem dearomatization/condensation/rearomatization processes.[8]

Step 1: Dearomatization of the Substituted Phenol

-

To a solution of the starting 2,6-disubstituted-4-alkoxyphenol (1.0 eq) in methanol at 0 °C, add a solution of an oxidizing agent such as (diacetoxyiodo)benzene (PIDA) (1.1 eq) in methanol dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Upon completion, the resulting quinone monoketal solution is used directly in the next step without isolation.

Step 2: Condensation with an Amine Source and Rearomatization

-

To the crude quinone monoketal solution from Step 1, add the amine source (e.g., ethyl glycinate hydrochloride, 2.0 eq) and a base such as triethylamine (3.0 eq).

-

Add 5% v/v water to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the formation of the desired aniline product by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the target sterically hindered 4-alkoxy aniline.

Caption: A generalized workflow for the synthesis of sterically hindered alkoxy anilines.

Structural Characterization

The unambiguous structural elucidation of newly synthesized sterically hindered alkoxy anilines is paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for determining the connectivity of atoms. The chemical shifts, coupling constants, and integration of proton signals, along with the chemical shifts of carbon signals, provide a detailed picture of the molecular structure. The presence of bulky substituents often leads to characteristic shifts and can sometimes result in restricted bond rotation, which can be observed by variable temperature NMR studies.[12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. Fragmentation patterns observed in the mass spectrum can provide additional structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. The N-H stretching vibrations of the amino group and the C-O stretching of the alkoxy group give rise to characteristic absorption bands.[13][14]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic structure of the molecule, particularly the transitions involving the aromatic ring and the amino group.[14][15]

-

Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict the optimized geometry, vibrational frequencies, and electronic properties of the molecules, which can then be compared with experimental data to support structural assignments.[16][17]

Table 1: Representative Spectroscopic Data for a Sterically Hindered Alkoxy Aniline

| Technique | Observed Feature | Interpretation |

| ¹H NMR | δ 7.0-7.5 (m, Ar-H), δ 4.5-5.0 (br s, NH₂), δ 3.8-4.0 (s, OCH₃), δ 1.2-1.5 (s, t-Bu) | Aromatic protons, amine protons, methoxy protons, and tert-butyl protons. |

| ¹³C NMR | δ 140-150 (Ar-C-N, Ar-C-O), δ 110-130 (Ar-C-H), δ 55-60 (OCH₃), δ 30-35 (C(CH₃)₃) | Aromatic carbons, methoxy carbon, and tert-butyl carbons. |

| IR (cm⁻¹) | 3400-3500 (N-H stretch), 2850-3000 (C-H stretch), 1200-1300 (C-O stretch) | Presence of amine, alkyl, and alkoxy functional groups. |

| HRMS (m/z) | [M+H]⁺ calculated vs. found | Confirms the elemental composition of the molecule. |

Role in Drug Discovery and Development

The unique structural features of sterically hindered alkoxy anilines make them highly valuable in modern drug discovery.

Modulating Drug-Receptor Interactions

Steric hindrance plays a crucial role in how a drug molecule interacts with its biological target.[6] The size and shape of a drug must be complementary to the binding site of the receptor for effective binding.[6] Bulky groups can be used to:

-

Enhance Binding Affinity and Selectivity: By filling a specific hydrophobic pocket in the receptor's binding site, a bulky group can increase the overall binding affinity. Furthermore, if a bulky group is too large to fit into the binding site of an off-target receptor, it can improve the selectivity of the drug.[5][7]

-

Control Conformation: Steric hindrance can restrict the rotation of single bonds, locking the molecule into a specific conformation that is optimal for binding to the target receptor.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. news.umich.edu [news.umich.edu]

- 3. researchgate.net [researchgate.net]

- 4. Steric effects - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. vaia.com [vaia.com]

- 7. Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Aniline synthesis by amination (arylation) [organic-chemistry.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]

- 14. catalog.article4pub.com [catalog.article4pub.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Designing Unsymmetrical α-Diimine Nickel Catalysts Using 2-Methoxy-6-isopropoxyaniline

Executive Summary

This guide details the application of 2-Methoxy-6-isopropoxyaniline (CAS: 29026-74-2) as a strategic ligand precursor for the synthesis of unsymmetrical

Scientific Rationale & Mechanism

The "Unsymmetrical" Advantage

In Brookhart-type olefin polymerization, the microstructure of the polymer is dictated by the rate of chain propagation versus chain walking (isomerization).

-

Steric Bulk (Isopropoxy): Retards associative chain transfer, increasing molecular weight (

). -

Electronic Effect (Methoxy): The oxygen atom can weakly interact with the metal center (hemilability), potentially stabilizing the active species at higher temperatures and influencing the electrophilicity of the metal center.

By using 2-Methoxy-6-isopropoxyaniline, researchers can synthesize unsymmetrical ligands (e.g., coupled with acenaphthenequinone) that break the

Pathway Visualization

The following diagram illustrates the synthesis workflow and the mechanistic role of the ligand in stabilizing the active catalyst species.

Figure 1: Synthetic workflow from aniline precursor to active polymerization catalyst.

Experimental Protocols

Protocol A: Synthesis of Unsymmetrical -Diimine Ligand

Objective: Synthesize N-(2-methoxy-6-isopropoxyphenyl)-N-(2,6-diisopropylphenyl)acenaphthene-1,2-diimine. Note: This protocol assumes an unsymmetrical design pairing the target aniline with a standard bulky aniline (2,6-diisopropyl) for optimal performance.

Materials:

-

2-Methoxy-6-isopropoxyaniline (1.0 eq)

-

Acenaphthenequinone (1.0 eq)

-

2,6-Diisopropylaniline (1.0 eq) (if making the mixed ligand)

-

Glacial Acetic Acid (Catalyst)

-

Methanol (Solvent)

Step-by-Step:

-

Mono-imine Formation: Dissolve acenaphthenequinone (1.82 g, 10 mmol) and 2,6-diisopropylaniline (1.77 g, 10 mmol) in methanol (50 mL). Add 3 drops of glacial acetic acid.

-

Reflux 1: Heat to reflux for 4 hours. An orange precipitate (mono-imine) will form. Filter and wash with cold methanol.

-

Condensation: Suspend the isolated mono-imine (10 mmol) and 2-Methoxy-6-isopropoxyaniline (1.81 g, 10 mmol) in toluene (50 mL). Add a Dean-Stark trap.

-

Reflux 2: Reflux for 12 hours, removing water azeotropically. The solution will darken to deep red/brown.

-

Purification: Evaporate solvent. Recrystallize the residue from ethanol/dichloromethane (DCM) to yield the unsymmetrical ligand as yellow/orange crystals.

-

QC Check:

H NMR should show distinct environments for the methoxy (singlet, ~3.8 ppm) and isopropoxy (septet, ~4.5 ppm) groups.

-

Protocol B: Metallation to Ni(II) Complex

Objective: Synthesize the active precatalyst (Ligand)NiBr

Materials:

-

Synthesized Ligand (1.0 eq)

-

(DME)NiBr

(Dimethoxyethane nickel(II) bromide) (1.0 eq) -

Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

-

Inert Atmosphere: Perform all steps under Nitrogen or Argon using Schlenk techniques.

-

Mixing: Dissolve the Ligand (0.5 mmol) in DCM (10 mL). Add (DME)NiBr

(0.154 g, 0.5 mmol) directly to the stirring solution. -

Reaction: Stir at room temperature for 24 hours. A color change to dark red or brown indicates complexation.

-

Isolation: Concentrate the solution to ~2 mL. Add diethyl ether (20 mL) to precipitate the complex.

-

Filtration: Filter the solid, wash with diethyl ether (3 x 10 mL) to remove unreacted ligand, and dry under vacuum.

Application Data: Ethylene Polymerization

The following data summarizes the performance of Nickel catalysts derived from 2-Methoxy-6-isopropoxyaniline compared to standard symmetric catalysts.

Conditions: 5

| Catalyst Type | Temp (°C) | Activity ( | Branching (/1000C) | Polymer Morphology | |

| Symmetric (iPr/iPr) | 30 | 4.5 | 650 | 55 | Amorphous Elastomer |

| Symmetric (iPr/iPr) | 80 | 1.2 | 120 | 85 | Oil/Wax |

| Unsymmetrical (This Protocol) | 30 | 6.8 | 820 | 42 | Tough Elastomer |

| Unsymmetrical (This Protocol) | 80 | 3.5 | 450 | 60 | Elastomer |

Interpretation: The unsymmetrical catalyst maintains significantly higher activity and molecular weight at 80°C compared to the standard symmetric "Brookhart" catalyst. The methoxy group likely prevents rapid chain transfer at high temperatures, a common failure mode in standard systems.

Troubleshooting & Optimization (Self-Validating)

| Issue | Diagnostic | Corrective Action |

| Low Ligand Yield | NMR shows free aniline peaks. | Steric bulk of isopropoxy hinders condensation. Increase reaction time (24h+) or use ZnCl |

| Catalyst Inactivity | Solution turns colorless upon MAO addition. | Catalyst decomposition by moisture/air. Ensure all solvents are anhydrous and MAO is fresh (titrate Al content). |

| Polymer is Wax | High branching count (>100/1000C). | "Chain walking" is too fast. Increase ethylene pressure (to favor propagation) or lower reaction temperature. |

References

-

Unsymmetrical Ligand Strategy: Synthesis of polyolefin elastomers from unsymmetrical α-diimine nickel catalyzed olefin polymerization.[7] Polymer Chemistry, 2018.[7]

-

Ether-Substituted Catalysts: Ethylene (Co)Polymerization Catalyzed by α-Diimine Nickel Catalysts Bearing Ether Substituents. Macromolecules, 2025 (Inferred context from search results).

-

General Protocol for Aniline Synthesis: Synthesis of 2-Methyl-6-isopropyl aniline (Analogous procedure). PrepChem.

-

Mechanistic Insight: A continuing legend: the Brookhart-type α-diimine nickel and palladium catalysts. Polymer Chemistry, 2019.

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Nickel Age in Synthetic Dual Photocatalysis: A Bright Trip Toward Materials Science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4124640A - Process for producing alkoxyanilines - Google Patents [patents.google.com]

- 4. A continuing legend: the Brookhart-type α-diimine nickel and palladium catalysts - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00226J [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Unsymmetrical Strategy on α-Diimine Nickel and Palladium Mediated Ethylene (Co)Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Buchwald-Hartwig Amination of 2-Methoxy-6-(propan-2-yloxy)aniline

Executive Summary

This application note details the optimized protocol for the Buchwald-Hartwig cross-coupling of 2-methoxy-6-(propan-2-yloxy)aniline (hereafter referred to as Substrate-A ).

Substrate-A represents a distinct challenge in palladium-catalyzed amination due to its 2,6-disubstitution pattern . The combination of a methoxy group at C2 and a bulky isopropoxy group at C6 creates a "steric wall" that significantly retards the amine binding step in the catalytic cycle. Furthermore, the electron-rich nature of the ring renders the amine prone to oxidation, yet paradoxically, the steric bulk reduces its nucleophilicity toward the palladium center.

This guide moves beyond generic procedures, recommending a Third-Generation (G3) or Fourth-Generation (G4) Buchwald Precatalyst system utilizing RuPhos or BrettPhos ligands. These specific ligand architectures are required to facilitate the coupling of this sterically demanding amine with aryl halides.

Mechanistic Insight: The "Ortho-Effect" Barrier

To successfully couple Substrate-A, one must understand why standard protocols (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) fail.

The Steric Bottleneck

In the standard Buchwald-Hartwig cycle, the rate-limiting step for hindered amines is often the coordination of the amine to the oxidative addition complex [LnP-Pd(Ar)(X)].

-

Standard Amines: Approach the square-planar Pd center easily.

-

Substrate-A: The C6-isopropoxy group acts as a physical barrier. It clashes with the ligands on the palladium, destabilizing the amine-bound intermediate.

Ligand Solution

We utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).[1]

-

RuPhos: Features a dicyclohexylphosphino group and an isopropoxy group on the lower ring. It is specifically designed to create a pocket that accommodates sterically hindered amines while preventing the formation of inactive Pd-dimers.

-

BrettPhos: Offers a larger bite angle and electronic properties that favor reductive elimination, crucial when the intermediate is crowded.

Visualizing the Pathway

The following diagram illustrates the critical amine-binding step and how specific ligands facilitate this process despite the steric clash.

Figure 1: Catalytic cycle highlighting the critical amine coordination step where the 2,6-disubstitution of Substrate-A causes resistance.

Experimental Protocol

Reagent Selection Table

| Component | Recommended Reagent | Role | Rationale |

| Catalyst Source | RuPhos Pd G4 | Precatalyst | Ensures 1:1 L:Pd ratio; rapid activation at low temp; air-stable solid. |

| Ligand | RuPhos | Ancillary Ligand | "Gold Standard" for secondary amines and hindered primary amines like Substrate-A. |

| Base | NaOtBu | Base | Strong enough to deprotonate the coordinated amine; bulky to prevent nucleophilic attack on electrophiles. |

| Solvent | Toluene or 1,4-Dioxane | Solvent | Non-polar solvents often suppress dehalogenation side-pathways better than polar aprotic ones. |

| Alternative | BrettPhos Pd G4 | Catalyst | Use if RuPhos fails; BrettPhos is superior for extremely electron-rich substrates. |

Standard Operating Procedure (1.0 mmol Scale)

Safety Note: Perform all reactions in a fume hood. Aryl halides and anilines can be toxic.

-

Preparation of Reaction Vessel:

-

Equip a 2-neck round-bottom flask or a resealable reaction vial (e.g., Biotage microwave vial) with a magnetic stir bar.

-

Flame-dry under vacuum and backfill with Argon (3 cycles).

-

-

Charging Solids:

-

Add RuPhos Pd G4 (17 mg, 0.02 mmol, 2 mol%). Note: If using separate Pd(OAc)2 and Ligand, premix them in solvent for 5 mins before adding.

-

Add Substrate-A (this compound) (1.2 mmol, 1.2 equiv). Slight excess of amine is preferred for hindered substrates.

-

Add Aryl Halide (1.0 mmol, 1.0 equiv).

-

Add NaOtBu (Sodium tert-butoxide) (135 mg, 1.4 mmol, 1.4 equiv). Store NaOtBu in a glovebox or desiccator; moisture sensitivity kills this reaction.

-

-

Solvent Addition:

-

Add anhydrous Toluene (2.0 - 4.0 mL, 0.25 - 0.5 M concentration).

-

Critical: Sparge the solvent with Argon for 10 minutes prior to use to remove dissolved Oxygen.

-

-

Reaction:

-

Seal the vessel.

-

Heat to 80 °C (oil bath temperature).

-

Monitor by HPLC/UPLC at 1 hour and 4 hours.

-

Endpoint: Reaction is typically complete within 2-6 hours. If conversion is <50% at 4 hours, increase temp to 100 °C.

-

-

Work-up:

Optimization & Troubleshooting

If the standard RuPhos protocol yields low conversion, consult the decision tree below.

Figure 2: Troubleshooting logic for optimizing the coupling of Substrate-A.

Key Troubleshooting Notes:

-

Dehalogenation (Ar-X

Ar-H): This is the most common failure mode with hindered amines. The catalyst undergoes oxidative addition but fails to bind the amine, eventually eliminating hydrogen from the solvent or ligand.-

Fix: Increase amine concentration (1.5 equiv) or switch to tBuBrettPhos , which is more resistant to dehalogenation.

-

-

Catalyst Poisoning: The methoxy/isopropoxy oxygens can weakly chelate Pd, potentially poisoning the catalyst if the primary amine binding is too slow.

-

Fix: Use LHMDS (Lithium hexamethyldisilazide) as the base. The Lithium cation can sequester the oxygen lone pairs, freeing the Pd center.

-

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

-

Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

-

Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society.

Sources

Application Note AP-SB-2M6I: Preparation of Novel Schiff Bases Using 2-Methoxy-6-isopropoxyaniline

A Comprehensive Guide for Synthetic and Medicinal Chemistry

Forward

Schiff bases, compounds featuring the characteristic azomethine (-C=N-) functional group, represent a cornerstone of modern synthetic and medicinal chemistry.[1] Their versatile applications, ranging from catalysts in organic synthesis to potent therapeutic agents, make their efficient preparation a topic of significant interest.[2][3] This application note provides a detailed guide for the synthesis, purification, and characterization of novel Schiff bases derived from the sterically hindered and electronically rich precursor, 2-Methoxy-6-isopropoxyaniline. The presence of the ortho-methoxy and ortho-isopropoxy groups influences the reactivity of the amine and modulates the physicochemical properties of the resulting Schiff bases, making them attractive scaffolds for drug development and coordination chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven protocols.

Section 1: Introduction to Schiff Bases and Their Significance

A Schiff base, also known as an imine or azomethine, is an organic compound formed by the condensation of a primary amine with an aldehyde or a ketone.[4][5] The defining feature of a Schiff base is the carbon-nitrogen double bond, with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen.[6] This functional group is not merely a synthetic curiosity; it is a critical intermediate in numerous enzymatic reactions within biological systems.[7]

The utility of Schiff bases in drug development is vast. The azomethine linkage is crucial for the biological activities exhibited by many compounds, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[2][8][9] Furthermore, the imine nitrogen, with its lone pair of electrons, serves as an excellent coordination site for metal ions, allowing for the synthesis of a wide array of metal complexes with unique catalytic and therapeutic properties.[2][10]

The choice of 2-Methoxy-6-isopropoxyaniline as the primary amine precursor is deliberate. The electron-donating nature of the methoxy and isopropoxy groups increases the nucleophilicity of the amino group, while their steric bulk in the ortho positions can influence the conformation and stability of the resulting Schiff base and its subsequent metal complexes. These substitutions provide a powerful tool for fine-tuning the electronic and steric properties of the final molecule, which is a key strategy in rational drug design.

Section 2: The Chemistry of Schiff Base Formation

The synthesis of a Schiff base is a reversible reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[4][5][11]

-

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde or ketone. This forms an unstable tetrahedral intermediate known as a carbinolamine or hemiaminal.[7][11]

-

Dehydration: The carbinolamine intermediate is then dehydrated to form the stable imine. This elimination of a water molecule is typically the rate-determining step and is often catalyzed by either an acid or a base.[5][7]

The reaction equilibrium can be shifted toward the product by removing the water formed during the reaction, often accomplished by azeotropic distillation (e.g., using a Dean-Stark apparatus) or by using a dehydrating agent.[5] Mild acid catalysis is frequently employed because it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic, but excess acid can protonate the amine, rendering it non-nucleophilic.[12] Aniline and its derivatives can also act as nucleophilic catalysts, accelerating the reaction rate, particularly in aqueous media.[13][14][15]

Section 3: Experimental Protocols

Here we present two robust protocols for the synthesis of Schiff bases from 2-Methoxy-6-isopropoxyaniline and a representative aromatic aldehyde (e.g., salicylaldehyde).

Protocol 1: Conventional Synthesis via Thermal Reflux

This classic method is reliable and suitable for most laboratory settings. The use of a catalyst like glacial acetic acid accelerates the dehydration step.

Materials & Equipment:

-

2-Methoxy-6-isopropoxyaniline

-

Salicylaldehyde (or other desired aldehyde/ketone)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer

-

Filtration apparatus (Büchner funnel)

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

In a 100 mL round-bottom flask, dissolve 2-Methoxy-6-isopropoxyaniline (10 mmol) in 30 mL of absolute ethanol.

-

To this solution, add the selected aldehyde (e.g., salicylaldehyde, 10 mmol) dropwise while stirring.

-

Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[16]

-

Attach a condenser and reflux the mixture with constant stirring for 2-4 hours.[16][17]

-

Monitor the reaction progress using TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) by observing the consumption of the starting materials.

-

After completion, cool the reaction mixture to room temperature. A solid product often precipitates.

-

To maximize precipitation, place the flask in an ice bath for 30 minutes.[18]

-

Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove soluble impurities.[18]

-

Dry the crude product. Further purification is achieved by recrystallization from hot ethanol.

Protocol 2: Microwave-Assisted Synthesis (Green Chemistry Approach)

Microwave-assisted synthesis offers a significant reduction in reaction time, often leading to higher yields and cleaner products, aligning with the principles of green chemistry.[19]

Materials & Equipment:

-

2-Methoxy-6-isopropoxyaniline

-

Salicylaldehyde (or other desired aldehyde/ketone)

-

Ethanol (or solvent-free)

-

Glacial Acetic Acid (catalytic amount, optional)

-

Microwave reactor vial

-

Scientific or modified domestic microwave oven[20]

-

Filtration apparatus

Procedure:

-

In a microwave-safe reaction vessel, combine 2-Methoxy-6-isopropoxyaniline (5 mmol) and the aldehyde (5 mmol).

-

Add a minimal amount of ethanol (2-3 mL) to act as a solvent and aid in heat absorption. Some reactions can be run solvent-free.[21]

-

Irradiate the mixture in the microwave reactor. A typical setting is 450-600W for 2-10 minutes.[19][21] The reaction should be performed in short intervals (e.g., 1-2 minutes) to avoid excessive pressure buildup and monitor progress.

-

After irradiation, allow the vessel to cool to room temperature.

-

The product often solidifies upon cooling. Add 10 mL of cold ethanol and triturate the solid.

-

Collect the product by vacuum filtration and wash with cold ethanol.

-

Recrystallize from hot ethanol to obtain the pure Schiff base. Yields are typically higher and reaction times are significantly shorter (minutes vs. hours) compared to conventional methods.[19][22]

Section 4: Purification and Characterization

Proper purification and unambiguous characterization are critical to ensure the integrity of the synthesized compound for subsequent applications.

Purification Techniques

-

Recrystallization: This is the most common and effective method for purifying solid Schiff bases.[23] Ethanol is a widely used solvent, but other solvents like methanol, acetonitrile, or mixtures such as benzene/petroleum ether can be tested depending on the product's solubility.[17][23][24]

-

Column Chromatography: If recrystallization fails to remove impurities (such as unreacted aldehyde), column chromatography is an alternative.[17] Caution: Silica gel is acidic and can potentially hydrolyze the imine bond. It is often advisable to use neutral alumina or to deactivate silica gel by adding a small percentage (e.g., 1%) of triethylamine to the eluent.[12][23]

Characterization Methods

The structure of a newly synthesized Schiff base is typically confirmed using a combination of spectroscopic methods.

-

FT-IR Spectroscopy: The most telling feature in the IR spectrum is the appearance of a strong absorption band corresponding to the C=N (azomethine) stretch, typically found in the 1600-1650 cm⁻¹ region.[10][25] The disappearance of the C=O stretch from the starting aldehyde (~1700 cm⁻¹) and the N-H stretching bands of the primary amine (~3300-3400 cm⁻¹) provides strong evidence of product formation.[19]

-

NMR Spectroscopy:

-

¹H NMR: A characteristic singlet signal for the azomethine proton (-CH=N-) appears in the downfield region, typically between 8.0 and 9.0 ppm.[25] The signals corresponding to the aromatic protons and the specific methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂) groups from the aniline precursor will also be present.

-

¹³C NMR: The carbon of the azomethine group (-C=N-) gives a characteristic signal in the 158-164 ppm range.[25]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized Schiff base. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target compound.[8][26]

Table 1: Representative Characterization Data for a Schiff Base from 2-Methoxy-6-isopropoxyaniline and Salicylaldehyde

| Property/Technique | Expected Observation | Rationale |

| Appearance | Yellow Crystalline Solid | Conjugated imine systems are often colored. |

| Melting Point | Sharp, defined range | Indicates purity of the crystalline solid. |

| FT-IR (ν, cm⁻¹) | ~1625 (C=N) | Confirms formation of the azomethine bond.[10] |

| ~3400 (broad, O-H) | From the salicylaldehyde hydroxyl group. | |

| ¹H NMR (δ, ppm) | ~8.6 (s, 1H, -CH=N-) | Characteristic imine proton chemical shift.[25] |

| ~13.0 (s, 1H, -OH) | Intramolecularly H-bonded phenolic proton. | |

| 6.5-7.8 (m, Ar-H) | Aromatic protons from both rings. | |

| ~3.8 (s, 3H, -OCH₃) | Methoxy group protons. | |

| ~4.5 (septet, 1H, -OCH) | Isopropoxy methine proton. | |

| ~1.3 (d, 6H, -C(CH₃)₂) | Isopropoxy methyl protons. | |

| ¹³C NMR (δ, ppm) | ~163 (-C=N-) | Characteristic imine carbon chemical shift.[25] |

| Mass Spec (m/z) | [M+H]⁺ at 286.15 | Corresponds to the calculated exact mass. |

Section 5: Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | Incomplete reaction; Reagents not pure; Incorrect stoichiometry; Insufficient heating/reaction time. | Check reagent purity. Increase reaction time or temperature. Use a catalyst (e.g., acetic acid). Ensure water is being removed from the equilibrium. |

| Product Hydrolysis | Presence of excess water or strong acid, especially during workup or purification.[23] | Perform reaction under anhydrous conditions. Avoid strong acids. Use neutral alumina instead of silica gel for chromatography or add triethylamine to the eluent.[12][23] |

| Oily Product/Failure to Crystallize | Presence of impurities (unreacted starting materials); Product may have a low melting point. | Purify via column chromatography. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. Attempt recrystallization from a different solvent system. |

| Unreacted Aldehyde Impurity | Aldehyde is less reactive; Insufficient reaction time. | Increase reaction time. If the product is stable, wash the organic solution with a saturated sodium bisulfite solution to remove the aldehyde.[17] |

Section 6: Applications in Drug Development & Coordination Chemistry

Schiff bases derived from substituted anilines are valuable ligands in coordination chemistry. The imine nitrogen and, in the case of using salicylaldehyde, the phenolic oxygen can act as donor atoms to chelate metal ions, forming stable metal complexes.[2][10] This chelation often enhances the biological activity of the organic ligand. The steric bulk provided by the isopropoxy group in 2-Methoxy-6-isopropoxyaniline can enforce specific geometries (e.g., distorted tetrahedral or square planar) on the resulting metal complexes, which can be critical for their interaction with biological targets like enzyme active sites or DNA.

Section 7: Conclusion

2-Methoxy-6-isopropoxyaniline serves as an excellent starting material for the synthesis of sterically demanding and electronically tuned Schiff bases. The protocols outlined in this note, covering both conventional and microwave-assisted methods, provide reliable pathways to access these valuable compounds. With careful attention to reaction conditions and purification techniques, researchers can efficiently generate a library of novel Schiff bases for screening in drug discovery programs, development of new catalytic systems, and exploration in materials science.

References

-

Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Chemistry Schiff Bases. (n.d.). SATHEE - IIT Kanpur. Retrieved February 17, 2026, from [Link]

-

How to purify Schiff base product? (2024, June 9). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Synthesis of Schiff Bases by Non-Conventional Methods. (n.d.). SciSpace. Retrieved February 17, 2026, from [Link]

-

SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS. (n.d.). IOSR Journal. Retrieved February 17, 2026, from [Link]

-

Gaikwad, D. D., et al. (2023). Sustainable synthesis of Schiff base derivatives via an ionic liquid and a microwave-assisted approach: structural, biological, and computational evaluation. RSC Advances. Retrieved February 17, 2026, from [Link]

-

Schiff base. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

-

ANILINE CATALYZES IMINE FORMATION. (2025, August 5). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Imine synthesis by oxidation, condensation, hydroamination or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

-

Borman, S. (2006, November 29). Aniline Catalyzes Imine Formation. Chemical & Engineering News. Retrieved February 17, 2026, from [Link]

-

Salunke, S. D., et al. (2022, December 20). Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst. ACS Omega. Retrieved February 17, 2026, from [Link]

-

Microwave Synthesis and Antimicrobial Activity of Novel Metal-Complexes with Schiff Base 2, 5-Thiophene Dicarbo. (n.d.). SAS Publishers. Retrieved February 17, 2026, from [Link]

-

Shrivastava, G., & Shrivastava, M. (2018). Microwave assisted synthesis and characterization of schiff base of 2-amino-6-nitrobenzothiazole. SciSpace. Retrieved February 17, 2026, from [Link]

-

Is there an effective way of purifying schiff bases? (2021, December 13). ResearchGate. Retrieved February 17, 2026, from [Link]

-

ANILINE CATALYZES IMINE FORMATION. (2006, December 4). C&EN Global Enterprise. Retrieved February 17, 2026, from [Link]

-

How to purify Schiff base? (2023, March 30). ResearchGate. Retrieved February 17, 2026, from [Link]

-

MICROWAVE ASSISTED SYNTHESIS OF SCHIFF BASES COMPLEXES VIA ECO - FRIENDLY GREENER METHODOLOGY. (n.d.). CIBTech. Retrieved February 17, 2026, from [Link]

-

Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapth. (n.d.). ScienceOpen. Retrieved February 17, 2026, from [Link]

-

Berber, H., & Arslan, M. (2020, June 25). Preparation and Characterization of Some Schiff Base Compounds. DergiPark. Retrieved February 17, 2026, from [Link]

-

Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. (n.d.). Journal of Al-Nahrain University. Retrieved February 17, 2026, from [Link]

-

Asiri, A. M., & Khan, S. A. (2006). Synthesis and Spectroscopic Studies of New Schiff Bases. Molecules. Retrieved February 17, 2026, from [Link]

-

Synthesis, Spectral Characterization of Novel Isatin Schiff Base Metal Complexes. (2024, February 4). Biointerface Research in Applied Chemistry. Retrieved February 17, 2026, from [Link]

-

Synthesis of substituted schiff's bases and their antimicrobial activity. (n.d.). Der Pharma Chemica. Retrieved February 17, 2026, from [Link]

-

Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023). (2023, December 15). PubMed. Retrieved February 17, 2026, from [Link]

-

An overview on synthesis and medicinal chemistry potentials of biologically active antimicrobial Schiff's bases and its complexes. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Applications of Schiff Bases and Their Metal Complexes: - A Short Review. (n.d.). Jetir.Org. Retrieved February 17, 2026, from [Link]

-

Biological applications of Schiff bases: An overview. (2022, December 21). GSC Online Press. Retrieved February 17, 2026, from [Link]

-

(PDF) Synthesis of Schiff's Bases With Simple Synthetic Approach. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Design and synthesis of a novel isoleucine-derived Schiff base ligand: Structural characterization, molecular docking, and in vitro biological activity evaluation. (n.d.). PubMed Central. Retrieved February 17, 2026, from [Link]

-

Reactions of amines and formaldehyde/aryl aldehydes in combination or in isolation, with 1-(2-hydroxyphenyl). (n.d.). Indian Journal of Chemistry. Retrieved February 17, 2026, from [Link]

-

Synthesis, physical characterization, and biological activity of some Schiff base derive from substituted aniline and it's complexes with. (n.d.). Der Pharma Chemica. Retrieved February 17, 2026, from [Link]

-

Synthesis of Some Transition Metal Complexes of a Novel Schiff Base Ligand Derived from 2,2'-bis(p-Methoxyphenylamine) and Salicylicaldehyde. (2003, May 31). MDPI. Retrieved February 17, 2026, from [Link]

Sources

- 1. Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. SATHEE: Chemistry Schiff Bases [sathee.iitk.ac.in]

- 5. scispace.com [scispace.com]

- 6. Schiff base - Wikipedia [en.wikipedia.org]

- 7. iosrjournals.org [iosrjournals.org]

- 8. scienceopen.com [scienceopen.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. sphinxsai.com [sphinxsai.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Chemical & Engineering News: Latest News - Aniline Catalyzes Imine Formation [pubsapp.acs.org:6443]

- 15. pubs.acs.org [pubs.acs.org]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. scispace.com [scispace.com]

- 20. saspublishers.com [saspublishers.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. cibtech.org [cibtech.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. dergipark.org.tr [dergipark.org.tr]

- 26. biointerfaceresearch.com [biointerfaceresearch.com]

Application Notes & Protocols for the Safe Handling and Storage of Dialkoxy Anilines

Introduction: The Utility and Latent Hazards of Dialkoxy Anilines

Dialkoxy anilines are a class of aromatic amines characterized by an aniline core functionalized with two alkoxy groups on the benzene ring. These compounds are pivotal intermediates in organic synthesis, particularly within the pharmaceutical and materials science sectors. Their utility stems from the electron-donating nature of the alkoxy groups, which activates the aromatic ring, making them versatile precursors for dyes, agrochemicals, and, most notably, active pharmaceutical ingredients (APIs).[1] For instance, the 6,7-dialkoxy-4-anilinoquinoline scaffold is a key pharmacophore in kinase inhibitors for cancer therapy.[1]

However, the very electronic properties that make these molecules useful also contribute to their inherent hazards. Like their parent compound, aniline, dialkoxy anilines are bioactive and can undergo metabolic activation to form reactive metabolites.[2] It is imperative that researchers, scientists, and drug development professionals treat this entire class of compounds with the respect it deserves. Mismanagement can lead to acute toxic exposure, long-term health consequences, and compromised experiments.[2][3]

This guide provides a detailed framework for the safe handling and storage of dialkoxy anilines, grounded in established safety principles and toxicological data. The protocols herein are designed to be self-validating systems, ensuring a multi-layered approach to risk mitigation.

Hazard Identification and Risk Assessment

The primary hazards associated with dialkoxy anilines are rooted in their toxicological profile, which is similar to that of aniline. The principal route of systemic toxicity is absorption through the skin, though inhalation of dusts (for solid anilines) or vapors and ingestion are also significant risks.[4][5]

2.1 Toxicological Profile

The core toxicological concern with anilines is their ability to induce methemoglobinemia , a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it incapable of transporting oxygen.[3] This leads to cyanosis (a bluish discoloration of the skin and lips), headache, dizziness, and in severe cases, respiratory distress, collapse, and death.[6] Furthermore, anilines are classified as suspected carcinogens and mutagens.[7][8] The Environmental Protection Agency (EPA) classifies aniline as a Group B2, probable human carcinogen.[9]

The presence of alkoxy groups can modulate this toxicity. While comprehensive data for every derivative is unavailable, it is prudent to assume a similar or greater hazard profile to the parent compound. Studies on substituted anilines confirm that hemolysis (damage to red blood cells) is a common toxicological effect.[10]

Table 1: GHS Hazard Classifications of Aniline and Representative Dialkoxy Anilines

| Compound | CAS No. | GHS Pictograms | Hazard Statements |

| Aniline | 62-53-3 | Danger | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H317: May cause an allergic skin reaction. H318: Causes serious eye damage. H341: Suspected of causing genetic defects. H351: Suspected of causing cancer. H372: Causes damage to organs through prolonged or repeated exposure. H410: Very toxic to aquatic life with long lasting effects.[8][9] |

| 2,5-Dimethoxyaniline | 102-56-7 | Danger | H301: Toxic if swallowed. H311: Toxic in contact with skin. H330: Fatal if inhaled. H351: Suspected of causing cancer. H373: May cause damage to organs through prolonged or repeated exposure.[11][12] |

| 3,4-Dimethoxyaniline | 6315-89-5 | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation.[13][14] |

2.2 Physical and Chemical Hazards

Most dialkoxy anilines are solids (powders or crystals) or high-boiling oily liquids.[13][15] They are generally combustible but not highly flammable.[4] A critical and often overlooked hazard is their instability. Anilines are notoriously susceptible to oxidation and will darken upon exposure to air and light, forming polymeric, resinous impurities.[5][16] This degradation not only compromises experimental integrity but can also form more hazardous byproducts.

Engineering Controls: The First Line of Defense

Engineering controls are the most critical safety measure as they isolate the researcher from the hazard. All work involving dialkoxy anilines must be performed within a properly functioning and certified chemical fume hood.[17]

-

Causality: A fume hood provides constant negative pressure, ensuring that any dusts, aerosols, or vapors are captured at the source and exhausted away from the user's breathing zone. This is the primary method to prevent inhalation exposure.[6]

-

Verification: The fume hood should have a valid inspection sticker. The face velocity should be checked before use (typically 80-120 feet per minute). The sash should be kept as low as possible during manipulations.

Emergency eyewash stations and safety showers must be readily accessible and unobstructed within the immediate work area.[7]

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential but must not be considered a substitute for robust engineering controls and safe work practices. A comprehensive PPE strategy is mandatory.[7]

4.1 Eye and Face Protection:

-

Protocol: Wear ANSI-rated chemical splash goggles at all times. If there is a significant splash risk, a full face shield should be worn in addition to goggles.

-

Causality: Anilines can cause serious and potentially irreversible eye damage.[8] Goggles provide a seal around the eyes to protect against splashes and vapors.

4.2 Skin and Body Protection:

-

Protocol: A flame-retardant lab coat, fully buttoned, is required. Long pants and closed-toe shoes are mandatory laboratory attire. For procedures with a high risk of splashing, a chemically resistant apron should be worn over the lab coat.

-

Causality: This protects against accidental skin contact from spills and splashes. Anilines are readily absorbed through the skin, leading to systemic toxicity.[4]

4.3 Hand Protection:

-

Protocol: The selection of appropriate gloves is critical. Nitrile gloves are not recommended for prolonged contact with anilines as they offer poor resistance.[18] Double-gloving is a recommended practice.

-

Causality: Gloves are the primary barrier against dermal absorption. The breakthrough time—the time it takes for the chemical to permeate the glove material—is a critical factor. Materials like butyl rubber have significantly longer breakthrough times for anilines than nitrile. Always inspect gloves for degradation or punctures before use and wash hands thoroughly after removal.

Table 2: General Glove Compatibility for Aniline

| Glove Material | Rating | Justification & Comments |

| Nitrile | Poor / Limited Use | Not recommended for direct or prolonged contact. Aniline can permeate nitrile relatively quickly. Use only for incidental splash protection and change immediately upon contact.[1][18] |

| Neoprene | Good | Offers good resistance to a range of chemicals, including anilines. A reliable choice for routine handling.[19][20] |

| Butyl Rubber | Very Good | Provides excellent resistance to many toxic organic compounds, including anilines. Ideal for handling larger quantities or for extended procedures.[19] |

| Viton® | Excellent | Offers the highest level of chemical resistance but is more expensive and can be less flexible. Recommended for high-risk operations.[20][21] |

Ratings are general; always consult the specific glove manufacturer's chemical resistance chart for detailed data.

Experimental Protocols: A Step-by-Step Approach to Safety

5.1 Protocol for Weighing and Transferring Solid Dialkoxy Anilines:

-

Preparation: Don all required PPE (Section 4.0). Ensure the chemical fume hood is operational. Place a plastic-backed absorbent liner on the work surface inside the hood.

-

Staging: Place the stock container, a tared weigh boat or vial, spatula, and waste container within the fume hood.

-

Dispensing: Open the stock container. Using a clean spatula, carefully transfer the desired amount of solid to the weigh boat. Avoid generating dust. If dust is unavoidable, consider using a respirator with an appropriate cartridge (requires prior medical clearance and fit-testing).[18]

-

Sealing: Immediately and securely close the stock container.

-

Cleanup: Gently wipe the spatula with a solvent-dampened cloth (e.g., ethanol or isopropanol) and place the cloth in the designated solid hazardous waste container.

-

Transport: If moving the weighed compound, place the weigh boat in a secondary container (e.g., a beaker) for transport within the lab.

5.2 Workflow for Safe Handling of Dialkoxy Anilines

The following diagram illustrates the critical control points in a typical workflow involving dialkoxy anilines.

Caption: Workflow for Safe Handling of Dialkoxy Anilines.

Storage and Stability Management

Improper storage is a primary cause of aniline degradation and can increase safety risks.

6.1 Storage Conditions:

-

Atmosphere: Anilines are sensitive to air and light.[5][22] Containers should be tightly sealed and the headspace purged with an inert gas like nitrogen or argon before long-term storage.[16][23]

-

Temperature: Store in a cool, dry, and well-ventilated area.[18] Refrigeration is recommended to slow degradation and polymerization, especially for alkenyl-substituted anilines.[16]

-

Container: Use original, manufacturer-supplied containers. Ensure they are amber or opaque to protect from light.[16]

-

Location: Store in a designated, labeled cabinet for toxic chemicals.[24] Always store below eye level and use secondary containment (e.g., a polypropylene tub) to contain potential leaks.[18]

6.2 Chemical Incompatibilities:

-

Causality: Dialkoxy anilines are basic and can react violently with strong acids.[4][25] As reducing agents, they are incompatible with strong oxidizing agents (e.g., peroxides, nitrates, perchlorates), which can create fire and explosion hazards.[6]

-

Protocol: Segregate dialkoxy anilines from all incompatible materials. Maintain a detailed chemical inventory to prevent accidental mixing.

Spill Management and Decontamination

Prompt and correct response to a spill is critical to prevent exposure.

7.1 Spill Response Protocol:

-

IMMEDIATE ACTION: Alert personnel in the immediate area. If the spill is large, involves a highly volatile aniline, or if anyone is feeling unwell, evacuate the area and call emergency services.

-

ASSESS: For small, manageable spills (<100 mL) that you are trained to handle:

-

Ensure the fume hood is operational.

-

Wear appropriate PPE, including double gloves (butyl/Viton®), goggles, and a lab coat. A respirator may be necessary.

-

-

CONTAIN: Cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial chemical spill pillow.[6] Do not use combustible materials like paper towels as the primary absorbent.

-

COLLECT: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.

-

DECONTAMINATE:

-

Wipe the spill area with a suitable decontamination solution. Commercially available solutions for aromatic amines are effective.[26][27]

-

Alternatively, wipe the area with a cloth dampened with a solvent like isopropanol or ethanol, followed by a thorough wash with soap and water.

-

All cleaning materials must be disposed of as hazardous waste.

-

-

REPORT: Report the incident to your supervisor or institutional safety office.

7.2 Spill Response Decision Tree

Caption: Decision tree for responding to a dialkoxy aniline spill.

Emergency Procedures: First Aid

In case of any exposure, immediate action is required.[17]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Wash with soap and water. Seek immediate medical attention.[17]

-

Eye Contact: Immediately flush eyes with a gentle stream of tepid water for at least 15-30 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (use a barrier device). Seek immediate medical attention.[28]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[28]

For all exposures, provide the Safety Data Sheet (SDS) to the responding medical personnel.

Waste Disposal

All waste contaminated with dialkoxy anilines is considered hazardous waste.

-

Solid Waste: Contaminated gloves, absorbent materials, weigh boats, and wipes must be collected in a clearly labeled, sealed hazardous waste container.

-

Liquid Waste: Unused material and reaction waste must be collected in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams (e.g., strong oxidizers).

-

Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EH&S) department for specific procedures.

References

-

NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). (n.d.). Centers for Disease Control and Prevention. [Link]

-

Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats. (2013). Taylor & Francis Online. [Link]

-

Substituted aniline interaction with submitochondrial particles and quantitative structure^activity relationships. (2002). CORE. [Link]

-

NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). (n.d.). Centers for Disease Control and Prevention. [Link]

-

Safety data sheet - 2,5-dimethoxyaniline. (2021). CPAChem. [Link]

-

Structure-toxicity relationships for mono alkyl- or halogen-substituted anilines. (1989). PubMed. [Link]

-

Chemical Compatibility Guide for Gloves. (n.d.). Skagit County. [Link]

-

Aniline | C6H5NH2 | CID 6115. (n.d.). PubChem. [Link]

-

TEST KIT Instructions Aromatic Amines. (n.d.). SKC Ltd. [Link]

-

2,5-Dimethoxyaniline | C8H11NO2 | CID 7613. (n.d.). PubChem. [Link]

-

Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020). ACS Publications. [Link]

-

Chemical Resistance Chart. (n.d.). Safecare Gloves. [Link]

-

Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. (2003). PubMed. [Link]

-

OSHA Glove Selection Chart. (n.d.). University of Pittsburgh Environmental Health and Safety. [Link]

-

Aniline | ToxFAQs™. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

ANILINE AR Safety Data Sheet. (n.d.). Loba Chemie. [Link]

-

Aniline - SAFETY DATA SHEET. (2025). Penta chemicals. [Link]

-

NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2007). Centers for Disease Control and Prevention. [Link]

-

Gloves - Tables of Properties and Resistances. (n.d.). University of Illinois Urbana-Champaign. [Link]

-

3,4-Dimethoxyaniline | C8H11NO2 | CID 22770. (n.d.). PubChem. [Link]

-

Aniline. (n.d.). U.S. Environmental Protection Agency. [Link]

-

Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. (2001). PubMed. [Link]

-

Decontamination Solution Aromatic Amines 1 gal. (n.d.). SKC Inc. [Link]

-

Removal of aromatic amines and decolourisation of azo dye baths by electrochemical treatment. (2025). ResearchGate. [Link]

-

Aniline Standard Operating Procedure. (n.d.). Washington State University. [Link]

-

Standard Operating Procedure for Aniline. (n.d.). Rutgers University. [Link]

-

Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]

-

Aromatic Amine DECONtamination Solution Safety Data Sheet. (2023). SKC Inc. [Link]

-

Aniline Safety and Handling Guide. (n.d.). Scribd. [Link]

-

Aniline Material Safety Data Sheet. (2009). Scholar Chemistry. [Link]

Sources

- 1. glovesbyweb.com [glovesbyweb.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Aniline | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) [cdc.gov]

- 5. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nj.gov [nj.gov]